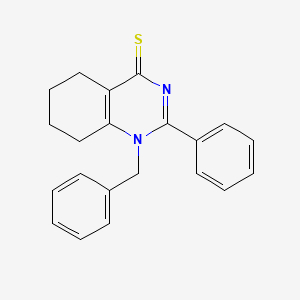

1-benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a tetrahydroquinazoline derivative characterized by a partially saturated bicyclic core (5,6,7,8-tetrahydroquinazoline) substituted with a benzyl group at position 1, a phenyl group at position 2, and a thione (-S) moiety at position 2. The benzyl and phenyl substituents contribute to its lipophilicity, which may enhance membrane permeability and bioavailability compared to simpler analogs.

Properties

IUPAC Name |

1-benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2S/c24-21-18-13-7-8-14-19(18)23(15-16-9-3-1-4-10-16)20(22-21)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGMYZQCWLEYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS Number: 94875-12-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C21H20N2S

- Molecular Weight : 332.46 g/mol

- Boiling Point : 498.8 ± 38.0 °C

- Density : 1.2 ± 0.1 g/cm³

The biological activity of this compound is primarily attributed to its interaction with topoisomerase II (topoII), an enzyme crucial for DNA replication and repair. Recent studies have shown that this compound acts as a selective inhibitor of topoIIα over topoIIβ, which is significant because most existing topoII inhibitors also affect both isoforms indiscriminately. This selectivity can potentially reduce side effects associated with conventional chemotherapy agents.

Biological Assays and Efficacy

Several studies have evaluated the biological activity of this compound through various in vitro and in vivo assays.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

These results indicate that the compound is particularly effective against melanoma cells compared to other cancer types.

The mechanism by which this compound inhibits topoII was elucidated through a series of biochemical assays:

- DNA Relaxation Assay : The compound inhibited DNA relaxation with an IC50 value of approximately 160 µM for topoIIα.

- Intercalation Studies : Unlike many other inhibitors that intercalate into DNA, this compound does not exhibit such behavior, suggesting a unique mechanism that avoids the formation of covalent enzyme/DNA complexes .

Case Studies

A notable case study involved the administration of this compound in murine models bearing human tumor xenografts. The study reported a significant reduction in tumor volume compared to control groups treated with standard chemotherapy agents. This suggests that the compound not only inhibits tumor growth but may also enhance the effectiveness of existing treatments when used in combination therapies.

Safety and Toxicity Profile

Safety profiling conducted on a panel of 47 proteins revealed minimal off-target effects. The only notable activity was observed against cyclooxygenase-1 (COX-1), with an IC50 value of approximately 4–4.5 µM, which is significantly lower than traditional COX inhibitors like indomethacin . This profile indicates a favorable safety margin for further clinical development.

Scientific Research Applications

Biological Activities

1-benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exhibits a range of biological activities that have been documented in various studies:

Anticancer Activity

Research indicates that compounds based on the tetrahydroquinazoline framework can inhibit human topoisomerase II, a validated target for anticancer drugs. For instance, derivatives of tetrahydroquinazolines have shown potent inhibition of DNA relaxation without acting as poisons that enhance enzyme-mediated DNA cleavage . This mechanism is crucial as it reduces the risk of secondary leukemias associated with traditional topoisomerase inhibitors.

Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that derivatives can act as acetylcholinesterase inhibitors (AChE), which are essential for increasing acetylcholine levels in the brain and potentially alleviating cognitive decline .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been widely studied. Compounds similar to this compound have exhibited significant activity against various bacterial strains and fungi . The presence of electron-withdrawing groups can enhance this activity by improving the compound's interaction with microbial targets.

Case Studies

Several studies illustrate the applications of this compound:

| Study | Findings | Implications |

|---|---|---|

| Topoisomerase Inhibition | Identified as a potent inhibitor with IC50 values significantly lower than existing drugs | Potential for developing safer anticancer therapies |

| Neuroprotective Evaluation | Showed efficacy in enhancing cognitive function in animal models via AChE inhibition | Could lead to new treatments for Alzheimer's disease |

| Antimicrobial Testing | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria | May serve as a basis for new antibiotic development |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with structurally related tetrahydroquinazoline-thiones and other thione-containing heterocycles:

Notes:

- Lipophilicity: The benzyl group in the target compound increases lipophilicity compared to the furan analog (logP ~3.5 vs.

- Electronic Effects : Bromine in 2-(2-bromophenyl)- analogs enhances electrophilicity, which may influence reactivity in nucleophilic substitution reactions .

- Hydrogen Bonding : Pyrazine-2(1H)-thione forms N–H⋯N and C–H⋯S hydrogen bonds, stabilizing its crystal lattice . Similar interactions are likely in tetrahydroquinazoline-thiones.

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione?

- Methodological Answer : A common approach involves cyclocondensation reactions using precursors like 1,3-cyclohexanedione or dimedone, followed by functionalization with benzyl and phenyl groups. For example, thiourea can be introduced under reflux conditions in ethanol to incorporate the thione moiety. Similar protocols for tetrahydroquinoline-thiones involve reacting α,β-unsaturated ketones with thiourea in the presence of NaOH (e.g., 64% yield achieved for analogous compounds) .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., XtaLAB Synergy) with Mo-Kα radiation (λ = 0.71073 Å) and analytical absorption correction (CrysAlisPro software) .

- Structure Solution : Employ SHELXT-2018/2 for initial phase determination via intrinsic phasing .

- Refinement : Apply SHELXL-2018/3 for full-matrix least-squares refinement against , with hydrogen atoms added via difference Fourier maps and constrained using riding models .

- Validation : Check for R-factor convergence (e.g., ) and thermal displacement parameters .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : While crystallography is primary, complementary methods include:

- NMR : Confirm proton environments (e.g., benzyl CH at δ 4.5–5.0 ppm).

- IR : Identify thione C=S stretching (~1200–1250 cm) and N–H vibrations (~3200 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] peak via ESI-MS).

Advanced Questions

Q. How can discrepancies in crystallographic data (e.g., thermal motion, disorder) be resolved during refinement?

- Methodological Answer :

- Thermal Motion : Apply anisotropic displacement parameters for non-hydrogen atoms and rigid-body constraints for H-atoms .

- Disorder : Use PART instructions in SHELXL to model split positions, guided by residual electron density maps (>0.5 eÅ) .

- Validation Tools : Leverage Mercury CSD 2.0 to compare packing motifs with Cambridge Structural Database (CSD) entries, ensuring geometric plausibility .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like VEGFR-2, with PyMOL for visualization .

- ADMET Profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) via SwissADME or ADMETLab .

Q. How do hydrogen-bonding networks influence the compound’s solid-state properties?

- Methodological Answer :

- Hydrogen-Bond Analysis : Identify N–H⋯N and C–H⋯S interactions using Mercury CSD. For example, N1–H1⋯N4 (2.893 Å) and C3–H3⋯S2 (3.797 Å) stabilize 1D chains .

- Hirshfeld Surface Analysis : Map surfaces (0.58–1.05 a.u.) to quantify contact contributions (e.g., H⋯H: 24.8%, H⋯S: 36.8%) .

- Thermal Stability : Correlate melting points (>300°C) with dense packing efficiency observed in SC-XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.